

## Aderamastat: An In-depth Technical Guide on the Initial Safety and Tolerability Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Aderamastat (FP-025) is an orally administered, selective inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, particularly those affecting the pulmonary system. By targeting MMP-12, Aderamastat represents a novel therapeutic approach for conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the initial safety and tolerability profile of Aderamastat, based on data from early-phase clinical trials. The guide includes detailed experimental protocols, quantitative safety data, and visualizations of the relevant biological pathways and study designs.

#### **Core Mechanism of Action: MMP-12 Inhibition**

Matrix metalloproteinase-12, also known as macrophage elastase, is predominantly secreted by activated macrophages. In pathological states, elevated MMP-12 activity contributes to the breakdown of the extracellular matrix, including elastin, a critical component of lung tissue. This enzymatic degradation promotes tissue remodeling, inflammation, and fibrosis. **Aderamastat** is designed to selectively inhibit MMP-12, thereby mitigating these downstream pathological effects.



#### **Clinical Development Program Overview**

Aderamastat has been evaluated in several early-stage clinical trials to establish its safety, tolerability, and pharmacokinetic profile. The initial clinical development includes a Phase 1 study in healthy volunteers, a Phase 2a proof-of-concept study in patients with allergic asthma, and a Phase 2/3 study in patients with COVID-19-associated Acute Respiratory Distress Syndrome (ARDS).

#### **Quantitative Safety and Tolerability Data**

The initial clinical studies have demonstrated a favorable safety and tolerability profile for **Aderamastat**. The following tables summarize the available quantitative data on adverse events (AEs) from the Phase 1 first-in-human studies. Detailed adverse event data from the Phase 2 studies are not yet publicly available in a tabulated format, but qualitative descriptions from press releases and clinical trial summaries indicate a similar favorable profile.

Table 1: Adverse Events in Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers[1]

| Dose Group               | Number of Subjects | Number of Adverse Events (AEs) |
|--------------------------|--------------------|--------------------------------|
| 50-600 mg API-in-Capsule | (Not Specified)    | 0                              |
| 800 mg API-in-Capsule    | (Not Specified)    | 1                              |
| ASD-in-Capsule           | (Not Specified)    | 0                              |
| Placebo                  | (Not Specified)    | (Not Specified)                |

Note: The specific nature and severity of the adverse event were not detailed in the available public documents. API = Active Pharmaceutical Ingredient; ASD = Amorphous Solid Dispersion.

Table 2: Adverse Events in Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Volunteers[1]



| Dose Group (Twice Daily for 8 Days) | Number of Subjects | Number of Adverse Events (AEs) |
|-------------------------------------|--------------------|--------------------------------|
| 100 mg ASD-in-Capsule               | (Not Specified)    | (Not Specified)                |
| 200 mg ASD-in-Capsule               | (Not Specified)    | (Not Specified)                |
| 400 mg ASD-in-Capsule               | (Not Specified)    | (Not Specified)                |
| Total Across all MAD groups         | (Not Specified)    | 7                              |
| Placebo                             | (Not Specified)    | (Not Specified)                |

Note: A detailed breakdown of the seven adverse events by dose group and type was not provided in the available public documents. ASD = Amorphous Solid Dispersion.

In a Phase 2a study in patients with mild allergic asthma, it was reported that **Aderamastat** was "safe and well tolerated" with "few overall mild & self-limiting adverse events" and no Serious Adverse Events (SAEs) were reported[2]. Similarly, for the Phase 2/3 trial in COVID-19 associated ARDS, the study was designed to evaluate the safety and efficacy of the compound, though specific safety data from this trial has not been publicly released[3][4].

### Experimental Protocols

# Phase 1 First-in-Man Safety, Tolerability, and Pharmacokinetics Study (NCT02238834 & NCT03304964) [1]

- Study Design: These were two randomized, double-blind, placebo-controlled studies.
  - Study I (SAD): Evaluated eight single ascending doses of Aderamastat (50 mg to 800 mg) in two different formulations (API-in-Capsule and ASD-in-Capsule).
  - Study II (MAD): Assessed three multiple ascending doses (100 mg, 200 mg, and 400 mg, administered twice daily) of the ASD-in-Capsule formulation for 8 days. This study also included an evaluation of the effect of food on drug absorption.
- Participant Population: Healthy adult volunteers.



• Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (hematology, biochemistry, urinalysis), vital signs, and electrocardiograms (ECGs).

Diagram 1: Workflow for Phase 1 SAD and MAD studies.

#### Phase 2a Allergic Asthma Study (NCT03858686)[2][5]

- Study Design: A randomized, double-blind, two-period, placebo-controlled, crossover study.
- Participant Population: Subjects with mild, stable house dust mite (HDM)-allergic asthma.
  Key inclusion criteria included an FEV1 of ≥70% predicted and blood eosinophil levels of ≥150 cells/µL.
- Intervention: **Aderamastat** (400 mg) or placebo administered orally twice daily for 12 days in each treatment period. A washout period of 3 to 7 weeks separated the two periods.
- Efficacy Assessment: The primary endpoint was the effect on the late asthmatic response (LAR) to an inhaled allergen challenge, measured as the area under the curve for FEV1 from 3 to 8 hours post-challenge.
- Safety Assessments: Comprehensive monitoring of adverse events, clinical laboratory parameters, vital signs, and ECGs throughout the study.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Foresee doses first subject in Covid-19 ARDS treatment trial [clinicaltrialsarena.com]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Essential role of MMP-12 in Fas-induced lung fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Foresee Pharmaceuticals Announces Dosing of First Patient in Phase 2/3 Clinical Trial of FP-025 for Treatment of COVID-19 Associated ARDS [prnewswire.com]
- To cite this document: BenchChem. [Aderamastat: An In-depth Technical Guide on the Initial Safety and Tolerability Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579298#initial-safety-and-tolerability-profile-of-aderamastat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com